molecular formula C8H7NO B1358150 3-Hydroxy-5-methylbenzonitrile CAS No. 95658-81-4

3-Hydroxy-5-methylbenzonitrile

Cat. No.: B1358150
CAS No.: 95658-81-4
M. Wt: 133.15 g/mol
InChI Key: OATUMQZBLZQKBX-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H7NO It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, with a methyl group (-CH3) at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-5-methylbenzonitrile involves the demethylation of 3-Methoxy-5-methylbenzonitrile. The reaction typically uses boron trichloride (BCl3) and tetra-n-butylammonium iodide in dichloromethane (DCM) as solvents. The reaction is carried out at low temperatures (-78°C) and then allowed to warm to room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: 3-Methyl-5-cyanobenzaldehyde.

    Reduction: 3-Hydroxy-5-methylbenzylamine.

    Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

Chemistry

3-Hydroxy-5-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

The compound has been investigated for its interactions with enzymes and metabolic pathways. Its hydroxyl and nitrile groups facilitate hydrogen bonding and other interactions with biological molecules, influencing their function and activity. Studies have shown its potential in modulating enzyme activities related to disease states.

Medicinal Chemistry

Recent research highlights the compound's anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including gastric, melanoma, and colon cancer cells. The following table summarizes its cytotoxicity against specific cancer cell lines:

Cell LineIC50 (µM)
ACP-0315.0
SKMEL-1912.5
HCT-11610.0

The compound's mechanism of action may involve enzyme inhibition, which is critical for cancer proliferation.

Industrial Applications

In industrial settings, this compound is used in the production of dyes, pigments, and other chemicals. Its reactivity allows it to participate in various chemical reactions necessary for synthesizing industrial compounds.

Antitumor Efficacy

A notable study focused on modifying structural features of this compound to enhance its antitumor efficacy while maintaining favorable pharmacokinetic properties. This research emphasizes the importance of structural optimization in improving biological activity.

Metabolic Stability

Research has indicated that introducing different substituents can improve the metabolic stability of benzonitriles while retaining cellular activity. This finding suggests that structural modifications significantly influence the biological efficacy of compounds like this compound.

Applications in Drug Discovery

The compound is being explored as a potential scaffold for drug development, particularly as selective modulators for receptors such as sphingosine-1-phosphate (S1P) receptor modulators. Its role as a building block in synthesizing complex organic molecules underscores its significance in medicinal chemistry.

Toxicology and Safety Profile

While promising in various applications, safety considerations are crucial. This compound is classified as harmful if swallowed or upon skin contact, necessitating careful handling during research and application.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

    3-Hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and applications.

    5-Methylbenzonitrile:

    3-Methoxy-5-methylbenzonitrile: Contains a methoxy group instead of a hydroxyl group, impacting its reactivity and synthesis routes.

Uniqueness: 3-Hydroxy-5-methylbenzonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the benzene ring, along with a methyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

3-Hydroxy-5-methylbenzonitrile (C8H7NO) is an organic compound recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a hydroxyl group and a nitrile group, which contribute to its reactivity and interactions with biological systems. The compound is classified as a benzonitrile derivative, and its structure can be represented as follows:

Structure C8H7NO\text{Structure }\text{C}_8\text{H}_7\text{NO}

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions that influence metabolic pathways. This compound has been utilized in studies examining enzyme interactions and metabolic processes, highlighting its role in pharmacological research.

Anticancer Activity

Recent studies suggest that this compound exhibits significant anticancer properties. In vitro evaluations have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study reported the compound's effectiveness against gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancer cells, with IC50 values indicating potent cytotoxicity .

Cell Line IC50 (µM)
ACP-0315.0
SKMEL-1912.5
HCT-11610.0

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes could lead to modulation of metabolic pathways relevant to disease states. For example, it has shown promise in studies aimed at understanding its role in inhibiting key metabolic enzymes involved in cancer proliferation .

Case Studies

  • Antitumor Efficacy : A study focused on the synthesis of novel compounds related to this compound demonstrated that modifications to the compound could enhance its antitumor efficacy while maintaining favorable pharmacokinetic properties. The study highlighted the importance of structural optimization in improving the biological activity of related compounds .
  • Metabolic Stability : Research on related benzonitriles indicated that introducing a cyano group could improve metabolic stability while retaining cellular activity. This finding suggests that structural modifications can significantly influence the biological efficacy of compounds like this compound .

Applications in Drug Discovery

The compound is being explored as a potential building block for drug development, particularly in creating selective modulators for various receptors, including S1P receptor modulators . Its utility in synthesizing more complex organic molecules underscores its importance in medicinal chemistry.

Toxicology and Safety Profile

While this compound shows promising biological activities, it is essential to consider its safety profile. The compound is classified as harmful if swallowed or upon skin contact, necessitating careful handling during research and application .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 3-Hydroxy-5-methylbenzonitrile?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% by area normalization) .
  • Nuclear Magnetic Resonance (NMR): Perform 1H^1H- and 13C^{13}C-NMR in deuterated dimethyl sulfoxide (DMSO-d6d_6). Key peaks include:
    • 1H^1H-NMR: δ 2.35 (s, 3H, CH3_3), δ 6.95 (s, 1H, aromatic), δ 10.25 (s, 1H, -OH) .
    • 13C^{13}C-NMR: δ 21.5 (CH3_3), 115.2 (CN), 160.1 (C-OH) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode should show a molecular ion peak at m/z 133.1 (M+H+^+) .

Q. How can researchers optimize synthetic routes for this compound on a laboratory scale?

Methodological Answer:

  • Cyanation of Halogenated Precursors: React 3-bromo-5-methylphenol with CuCN in DMF at 120°C for 12 hours, achieving ~65% yield. Purify via column chromatography (silica gel, ethyl acetate/hexane 1:4) .
  • Hydroxylation of Methylbenzonitrile Derivatives: Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with B2_2(OH)4_4 to introduce the hydroxyl group .
  • Critical Note: Monitor reaction progress via TLC (Rf_f ≈ 0.3 in ethyl acetate/hexane 1:4) and confirm intermediates by FT-IR (CN stretch at ~2225 cm1^{-1}) .

Q. What are the stability considerations for this compound under ambient storage conditions?

Methodological Answer:

  • Storage Conditions: Store in airtight containers at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation of the hydroxyl group. Shelf life exceeds 24 months when protected from light and moisture .
  • Degradation Pathways: Hydrolysis of the nitrile group may occur under prolonged exposure to humidity (>60% RH), forming 3-hydroxy-5-methylbenzamide. Monitor via IR (appearance of amide C=O at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group activates the aromatic ring at the para position for Suzuki-Miyaura coupling .
  • Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics for Pd-catalyzed cyanation .

Q. How should researchers address contradictory spectral data for this compound across different studies?

Methodological Answer:

  • Comparative Analysis: Cross-validate reported NMR shifts (e.g., δ 10.25 for -OH vs. δ 9.8 in some literature) by referencing internal standards (e.g., TMS) and solvent effects (DMSO-d6d_6 vs. CDCl3_3) .
  • Synchrotron X-ray Crystallography: Resolve ambiguities by determining the crystal structure (space group P21_1/c, unit cell parameters a=7.85 Å, b=5.92 Å) to confirm bond lengths and angles .

Q. What strategies are effective for modifying the hydroxyl and nitrile groups of this compound to enhance bioactivity?

Methodological Answer:

  • Functionalization of -OH Group:
    • Methylation: Use dimethyl sulfate in alkaline conditions to produce 3-methoxy-5-methylbenzonitrile, improving lipophilicity for antimicrobial studies .
    • Acetylation: React with acetic anhydride to form 3-acetoxy-5-methylbenzonitrile, a precursor for prodrug development .
  • Nitrile to Tetrazole Conversion: Employ NaN3_3 and NH4_4Cl in DMF to synthesize 5-(5-methyl-2-hydroxyphenyl)-1H-tetrazole, enhancing metal-binding capacity .

Q. What environmental and safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste Disposal: Neutralize nitrile-containing waste with NaOCl (10% v/v) before disposal to prevent environmental release .
  • Emergency Procedures: For skin contact, rinse with 0.1 M NaOH followed by water to hydrolyze residual nitrile .

Properties

IUPAC Name

3-hydroxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATUMQZBLZQKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620622
Record name 3-Hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95658-81-4
Record name 3-Hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask, 3-methoxy-5-methyl-benzonitrile (500 mg, 3.39 mmol) was dissolved in 15 mL dry DCM, and tetrabutylammonium iodide (1.38 g, 3.73 mmol, 3.5 eq.) was added. The flask was cooled to −78° C. BCl3 (1 M in DCM, 11.87 mL, 33.16 mmol) was added to the reaction dropwise. The reaction mixture was stirred at −78° C. and warmed up to room temperature overnight. The reaction mixture was quenched with ice and neutralized with saturated NaHCO3 solution. DCM was added to extract the reaction mixture. The organic layer was concentrated down and purified (silica gel, 0-10% MeOH/DCM) to give a light yellow solid (408 g, 90%). LC-MS shows 132.0 (M−1). 1H NMR (300 MHz, CDCl3): δ 7.20 (s, 1H), 6.96 (s, 1H), 6.91 (s, 1H), 2.37 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
11.87 mL
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
catalyst
Reaction Step Three
Name
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Hydroxy-5-methylbenzonitrile
3-Hydroxy-5-methylbenzonitrile
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3-Hydroxy-5-methylbenzonitrile

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